2-Chlorophenylboronic acid
Overview
Description
It is a white crystalline powder that is soluble in solvents such as dimethyl sulfoxide and methanol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
2-Chlorophenylboronic acid is a monohalogenated phenylboronic acid, which is an important pharmaceutical intermediate and is widely used in the synthesis of new drugs . It has an inhibitory effect on fatty acid amidase with a Ki value of 0.01-1 µM .
Mode of Action
This allows them to modulate the activity of these targets, leading to changes in cellular processes .
Biochemical Pathways
This compound is often used in Suzuki–Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . In this process, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals .
Pharmacokinetics
They are metabolized primarily by the liver and excreted in the urine . The bioavailability of this compound would be influenced by factors such as its solubility, stability, and the presence of transporters in the body.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. For example, its inhibitory effect on fatty acid amidase could potentially influence lipid metabolism and signaling pathways . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other substances that can react with boronic acids, and the specific conditions under which the compound is stored and used .
Biochemical Analysis
Biochemical Properties
It is known to participate in Suzuki-Miyaura coupling reactions . This reaction involves the cross-coupling of an organoboron compound (like 2-Chlorophenylboronic acid) with an organic halide .
Molecular Mechanism
In Suzuki-Miyaura coupling reactions, this compound participates in a transmetalation process, where it acts as a nucleophile and transfers its organic group to a palladium catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorophenylboronic acid can be synthesized through several methods. One common method involves the reaction of 2-chlorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more scalable and cost-effective methods. One such method is the direct borylation of 2-chlorobenzene using a palladium catalyst. This method offers high yields and can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Reduction: Although less common, this compound can undergo reduction reactions to form the corresponding boronic ester.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 2-Chlorophenol.
Reduction: Boronic esters.
Scientific Research Applications
2-Chlorophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chlorophenylboronic acid can be compared with other similar compounds, such as:
2-Fluorophenylboronic acid: Similar in structure but contains a fluorine atom instead of chlorine.
3-Chlorophenylboronic acid: The chlorine atom is positioned at the meta position, which can affect the reactivity and selectivity of the compound in coupling reactions.
4-Chlorophenylboronic acid: The chlorine atom is positioned at the para position, which can also influence the reactivity and selectivity in coupling reactions.
This compound is unique due to its ortho-chlorine substitution, which can influence its reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
(2-chlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCMGJCFMJBHQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370213 | |
Record name | 2-Chlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3900-89-8 | |
Record name | 2-Chlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chlorophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.196.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-chlorophenylboronic acid in the synthesis of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid?
A1: this compound serves as a crucial reagent in a Suzuki cross-coupling reaction. [] This reaction allows for the formation of a carbon-carbon bond between the 2-chlorophenyl group and the isoquinoline ring system. Specifically, it reacts with methyl 1-bromoisoquinoline-3-carboxylate, replacing the bromine atom with the 2-chlorophenyl group. This strategy enables the construction of the target compound, 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid. []
Q2: What are the advantages of using the Suzuki cross-coupling approach with this compound for synthesizing this class of compounds?
A2: The Suzuki cross-coupling using this compound provides several advantages in this specific synthesis: []
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